5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-
Description
Contextualization of the Enediyne Class
The enediynes are a class of organic compounds defined by a distinctive structural motif: a carbon-carbon double bond positioned between two carbon-carbon triple bonds (a diyne). omicsonline.org This arrangement, particularly within a nine- or ten-membered ring, forms the "warhead" of several potent, naturally occurring antitumor antibiotics, including calicheamicin (B1180863) and neocarzinostatin. omicsonline.orgorganic-chemistry.orgwikipedia.org
The remarkable biological activity of these molecules stems from their ability to undergo a specific type of thermal or photochemical rearrangement known as the Bergman cyclization. alfa-chemistry.comucla.edu First reported in 1972, this reaction transforms the enediyne core into an extremely reactive intermediate: a 1,4-didehydrobenzene, also known as a p-benzyne diradical. alfa-chemistry.comwikipedia.org This diradical is a powerful nucleophile that can abstract hydrogen atoms from nearby molecules. wikipedia.org In a biological context, when an enediyne antibiotic is positioned within the minor groove of DNA, the activated p-benzyne diradical can abstract hydrogen atoms from the sugar backbone of DNA, leading to both single- and double-stranded cleavage. organic-chemistry.orgwikipedia.org
While cyclic enediynes found in nature can undergo this cyclization at or near physiological temperatures (37 °C), simpler, acyclic enediynes typically require significantly higher temperatures, often around 200 °C, to overcome the activation energy barrier. organic-chemistry.orgwikipedia.orgacs.org The discovery of these natural products spurred intense research into the chemistry of enediynes, focusing on understanding the factors that control the kinetics and mechanism of the Bergman cyclization. pnas.orgjk-sci.com
Significance of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- within Enediyne Research
Within the broad field of enediyne research, specific model compounds are synthesized to isolate and study the fundamental aspects of their reactivity. 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is a prominent example of such a model system. As an acyclic enediyne, it provides a less complex framework for studying the Bergman cyclization compared to the intricate structures of natural products.
The most critical feature of this molecule is the presence of bulky tert-butyl groups at the ends of the carbon chain (at positions 2, 2, 9, and 9). These groups serve a vital role in kinetic stabilization through steric hindrance. researchgate.netrsc.org This steric bulk effectively shields the reactive enediyne core, preventing intermolecular reactions such as polymerization that could otherwise complicate experimental observations. This allows for a "cleaner" investigation of the intramolecular Bergman cyclization process. researchgate.net The use of bulky groups to enhance the stability of molecules with sensitive functional groups is a common strategy in organic chemistry. researchgate.net
By studying the thermal behavior of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, researchers can gain precise data on the kinetics and activation energy of the cyclization in a simplified, sterically hindered acyclic system. This information is crucial for building a comprehensive understanding of the factors—such as strain, electronics, and conformation—that govern the reactivity of all enediynes, from simple models to complex, medically significant natural products. smu.edunih.gov
Compound Data
Below is a table summarizing key identifiers for the subject compound.
| Property | Value |
| IUPAC Name | 2,2,9,9-Tetramethyldec-5-ene-3,7-diyne |
| Molecular Formula | C₁₄H₂₀ |
| Molecular Weight | 188.3086 g/mol |
| CAS Registry Number | 102745-35-7 (trans-isomer), 153367-38-5 (cis-isomer) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
102745-35-7 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2,2,9,9-tetramethyldec-5-en-3,7-diyne |
InChI |
InChI=1S/C14H20/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
InChI Key |
UUSGALMHPVDLPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC=CC#CC(C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Decene 3,7 Diyne, 2,2,9,9 Tetramethyl
Overview of Cycloaromatization Reactions in Enediynes
Enediynes are renowned for their ability to undergo thermal or photochemically induced cycloaromatization, leading to the formation of highly reactive diradical species. These reactions are of fundamental interest in organic chemistry and have biological relevance, as the enediyne motif is found in a class of potent antitumor antibiotics.
Thermal Bergman Cyclization: Fundamental Pathways and Diradical Intermediates
The Bergman cyclization is a thermally or photochemically induced reaction that transforms an enediyne into a p-benzyne diradical. alfa-chemistry.com This process is a key step in the biological activity of natural enediyne antitumor agents. The reaction generally requires elevated temperatures, often around 200°C, to overcome the activation energy barrier. organic-chemistry.org
The fundamental pathway of the Bergman cyclization involves the following steps:
Activation : Thermal or photochemical energy is supplied to the enediyne molecule.
Cyclization : The enediyne undergoes a pericyclic reaction, leading to the formation of a transient, highly strained cyclic intermediate.
Diradical Formation : This intermediate rapidly rearranges to form a more stable, yet highly reactive, 1,4-didehydrobenzene (p-benzyne) diradical.
Hydrogen Abstraction : The p-benzyne diradical is a potent hydrogen-abstracting species. In a biological context, it can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and cell death. nih.gov In a laboratory setting, a hydrogen donor like 1,4-cyclohexadiene (B1204751) is often used to quench the diradical, resulting in the formation of a stable aromatic ring.
The reactivity of enediynes in the Bergman cyclization is influenced by the distance between the two alkyne termini. A critical distance of approximately 3.20 to 3.31 Å is thought to be optimal for spontaneous cyclization at ambient temperatures. nih.gov
Related Cyclizations: Myers-Saito and Schmittel Rearrangements
Besides the Bergman cyclization, enediynes and related structures can undergo other cycloaromatization reactions, such as the Myers-Saito and Schmittel rearrangements.
The Myers-Saito cyclization involves an enyne-allene system, which can be formed from an enediyne through rearrangement. This cyclization also produces a diradical intermediate and generally occurs at significantly lower temperatures than the Bergman cyclization. organic-chemistry.org
The Schmittel cyclization is another thermal rearrangement of enyne-allenes that competes with the Myers-Saito pathway. This reaction leads to the formation of fulvene (B1219640) diradicals. The regioselectivity between the Myers-Saito and Schmittel pathways can be influenced by the substitution pattern on the enyne-allene framework.
Influence of Substituent Effects on Enediyne Reactivity
The reactivity of the enediyne core can be significantly modulated by the presence of substituents. In the case of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, the bulky tetramethyl groups at the 2, 2, 9, and 9 positions exert profound steric and electronic effects.
Steric Hindrance by Tetramethyl Groups on Cycloaromatization Kinetics and Thermodynamics
The presence of bulky substituents, such as the tert-butyl groups in 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, is known to sterically hinder the Bergman cyclization. This steric congestion can significantly impact both the kinetics and thermodynamics of the reaction.
| Compound | Substituents | Activation Enthalpy (ΔH‡) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) |
| (Z)-hexa-1,5-diyn-3-ene | None | ~28.5 researchgate.net | ~8.0 researchgate.net |
| Substituted Enediynes | Various electron-withdrawing/donating groups | Varies (can be lowered to ~17 kcal/mol) dntb.gov.ua | Varies (can become exergonic) dntb.gov.ua |
| 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- | Tetramethyl (bulky) | Expected to be > 28.5 (qualitative) | Not available |
| This table presents comparative data to illustrate the expected effect of substituents. Specific experimental or computational data for 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- were not found in the surveyed literature. |
Electronic Modulation of Reaction Barriers
Substituents also exert electronic effects that can either stabilize or destabilize the transition state of the Bergman cyclization, thereby modulating the reaction barrier. Electron-withdrawing groups can generally lower the activation barrier. dntb.gov.ua While the tetramethyl groups in 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- are primarily considered for their steric bulk, they also have a weak electron-donating effect through hyperconjugation. This electronic influence, however, is likely overshadowed by the significant steric hindrance. Computational studies have shown that a variety of substituents can be used to tune the energetics of the Bergman cyclization, potentially allowing for the design of enediynes that can be activated under specific conditions. dntb.gov.uamqm2022.org
Activation and Triggering Mechanisms for Enediyne Transformations
For acyclic enediynes that are thermally stable under physiological conditions, a triggering mechanism is often required to initiate cycloaromatization. This is a key feature in the design of enediyne-based therapeutic agents. nih.gov Several strategies have been developed to activate the Bergman cyclization:
pH-Dependent Activation : Enediynes can be designed with pH-sensitive functional groups. For instance, maleimide-based enediynes have shown pH-dependent antitumor potential, with higher activity in the more acidic environment of cancer cells. mqm2022.org
Photochemical Activation : Light can be used to trigger the cyclization of enediynes that are thermally stable. This approach offers spatial and temporal control over the generation of the reactive diradical species.
Enzyme-Mediated Activation : In some natural product systems, an enzyme can catalyze a reaction that brings the enediyne into a more reactive conformation, thereby triggering the Bergman cyclization.
Maleimide-Assisted Rearrangement and Cycloaromatization (MARACA) : A recently uncovered mechanism involves a maleimide (B117702) moiety at the 'ene' position that facilitates proton transfer processes, enabling acyclic enediynes to undergo cycloaromatization under physiological conditions. nih.gov Computational studies suggest that the energy barrier for MARACA can be significantly lower than that of the traditional Bergman pathway. nih.gov
The design of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- with its bulky and sterically hindering groups makes it a relatively stable enediyne. To be utilized in applications requiring the generation of a diradical, a specific triggering mechanism would likely need to be incorporated into its structure or the reaction conditions carefully controlled.
| Activation Mechanism | Trigger | Effect on Activation Barrier |
| Thermal | High Temperature (~200°C) organic-chemistry.org | Overcomes inherent barrier |
| pH-Dependent | Change in pH mqm2022.org | Conformational change or reaction facilitation |
| Photochemical | Light | Provides energy for cyclization |
| MARACA | Maleimide moiety, physiological conditions nih.gov | Lowers the barrier significantly compared to Bergman pathway nih.gov |
| This table summarizes various activation mechanisms for enediyne cycloaromatization. |
Thermally Induced Pathways and Temperature Thresholds
The primary thermally induced pathway for 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is the Bergman cyclization, a process that converts the enediyne into a highly reactive 1,4-didehydrobenzene biradical (also known as a p-benzyne biradical). organic-chemistry.orgjk-sci.com This electrocyclic reaction is a concerted process that involves the formation of a new carbon-carbon bond between the C3 and C8 positions.
For most acyclic enediynes, this transformation requires significant thermal energy to overcome a substantial activation barrier. organic-chemistry.org Temperatures are typically in the range of 200 °C or higher. jk-sci.com The stability of acyclic enediynes at ambient temperature is in contrast to many cyclic enediynes, where ring strain can dramatically lower the activation energy for cyclization. The kinetics of the Bergman cyclization are highly dependent on the distance between the reacting acetylenic carbons; a shorter distance generally correlates with a lower activation barrier. While specific kinetic data for 2,2,9,9-tetramethyl-5-decene-3,7-diyne is not extensively documented, the expected temperature thresholds are consistent with those of other simple, unstrained acyclic enediynes.
The process is typically studied in the presence of a hydrogen atom donor, such as 1,4-cyclohexadiene, which serves to "trap" the transient biradical intermediate, yielding a stable aromatic product and providing evidence for the cyclization event. organic-chemistry.org
| Enediyne Structure | Typical Activation Energy (Ea) | Typical Cyclization Temperature |
|---|---|---|
| (Z)-Hex-3-ene-1,5-diyne | ~30-35 kcal/mol | >200 °C |
| Acyclic Phenyl-substituted Enediynes | ~25-30 kcal/mol | ~180-220 °C |
| (Z)-2,2,9,9-tetramethyl-5-decene-3,7-diyne (Expected) | ~30-35 kcal/mol | >200 °C |
Photo-Induced Transformations
In addition to thermal activation, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- can undergo transformations upon photochemical irradiation. The primary photo-induced reaction is, analogous to the thermal pathway, the Bergman cyclization to generate the p-benzyne biradical. organic-chemistry.orgjk-sci.com This photochemical pathway allows the reaction to proceed at temperatures significantly lower than those required for thermal activation, offering a method for controlled, spatially- and temporally-specific generation of the reactive intermediate.
Another potential photochemical process for enediynes is cis-trans isomerization around the central double bond. For 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, which can exist as (Z) and (E) isomers, UV irradiation can induce isomerization between these forms. This process can compete with the Bergman cyclization, and the relative quantum yields of each pathway depend on the specific substitution pattern and the irradiation wavelength.
The photochemical triggering of the Bergman cyclization is a key area of interest for applications where precise control over the generation of a highly reactive species is required. researchgate.net
Metal-Catalyzed Activation and Aromatization Processes
The high temperatures required for the thermal Bergman cyclization of acyclic enediynes like 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- can be circumvented through the use of transition metal catalysts. Various metal complexes have been shown to promote the cycloaromatization process under significantly milder conditions.
Metals such as palladium, rhodium, ruthenium, and iron can coordinate to the alkyne moieties of the enediyne. nih.gov This coordination lowers the activation energy of the cyclization pathway. The mechanism can vary depending on the metal center. For instance, some rhodium catalysts are thought to promote cyclization via a metal-vinylidene intermediate, mimicking the Myers-Saito cyclization pathway. Iron-based catalysts have been shown to trigger cycloaromatization at room temperature. nih.gov
The general process involves the formation of a metal-enediyne complex, which then undergoes cyclization to a metallated aromatic species. Subsequent reaction, often with a proton source or other reagents, releases the final aromatic product and regenerates the active catalyst. This catalytic approach not only provides a lower-temperature route to aromatization but also offers potential for controlling the subsequent reactivity of the cyclized intermediate.
Nucleophile-Initiated Reactions
The electron-deficient nature of the alkyne carbons in 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- makes them susceptible to attack by nucleophiles. Nucleophilic addition represents a distinct reaction pathway that can compete with or, in some cases, initiate cyclization.
Strong nucleophiles can attack one of the triple bonds, leading to the formation of a vinyl anion intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. In some instances, this initial nucleophilic attack can trigger a subsequent anionic cyclization, which proceeds through a different mechanism than the radical-based Bergman cyclization.
For example, the addition of halide ions to an enediyne in the presence of a weak acid can lead to the formation of haloaromatic products. The proposed mechanism involves the rate-limiting cyclization to the p-benzyne biradical, which is then rapidly trapped by the nucleophilic halide to form an aryl anion, followed by protonation. This demonstrates a novel mechanism for incorporating nucleophiles into an aromatic ring system.
Radical Chemistry and Subsequent Transformations
The hallmark of the Bergman cyclization of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is the formation of a diradical intermediate, which dictates the subsequent chemical transformations.
Formation and Characterization of Biradical Intermediates
Upon thermal or photochemical activation, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- rearranges into 2,5-di-tert-butyl-1,4-didehydrobenzene. This species is a p-benzyne biradical, characterized by two radical centers located at the first and fourth positions of a benzene (B151609) ring. This intermediate is extremely reactive and short-lived under normal conditions.
Direct characterization of such transient species is challenging. However, evidence for their formation is robustly supported by trapping experiments. When the cyclization is performed in a solvent that can act as a hydrogen atom donor, such as 1,4-cyclohexadiene, the biradical efficiently abstracts two hydrogen atoms to yield the stable aromatic product, 1,4-di-tert-butylbenzene. organic-chemistry.org
Spectroscopic characterization of p-benzyne and its derivatives has been achieved under specialized conditions, such as in a low-temperature noble gas matrix. nih.gov Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study the triplet state of the biradical, providing direct evidence of its electronic structure.
| Property | Description |
|---|---|
| Structure | 1,4-didehydroaromatic ring |
| Electronic State | Exists as a singlet ground state and a low-lying triplet excited state |
| Reactivity | Highly electrophilic radical centers, readily abstracts H-atoms |
| Detection Method | Chemical trapping (e.g., with 1,4-cyclohexadiene); Matrix isolation spectroscopy (IR, EPR) |
Intramolecular Hydrogen Atom Transfer Processes
Once the 2,5-di-tert-butyl-1,4-didehydrobenzene biradical is formed, its subsequent reactions are not limited to intermolecular processes like abstracting hydrogen from a solvent. If the molecule possesses C-H bonds that are sterically accessible to the radical centers, intramolecular hydrogen atom transfer (HAT) can occur. organic-chemistry.org
In the case of the biradical derived from 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, the most likely sources for intramolecular HAT are the methyl C-H bonds of the tert-butyl groups. The geometry of the p-benzyne intermediate places these C-H bonds in proximity to the aryl radical centers. A 1,5-hydrogen shift, for example, would involve the transfer of a hydrogen atom from a methyl group to the adjacent radical center through a six-membered transition state.
Lack of Specific Research Data on Cascade Radical Cyclizations of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-
General principles of enediyne reactivity suggest that the tert-butyl groups at the 2 and 9 positions of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- would exert significant steric influence on its chemical behavior. This steric hindrance could potentially affect the kinetics and thermodynamics of cyclization events, as well as the stability of any resulting radical intermediates. However, without specific studies, any discussion of its reactivity in cascade radical cyclizations would be purely speculative.
The field of radical chemistry continues to explore the intricacies of enediyne cyclizations due to their relevance in the synthesis of complex molecules and their role in the mechanism of action of some natural anticancer agents. These investigations often involve a combination of experimental techniques, such as kinetic studies and product analysis, alongside computational modeling to elucidate reaction pathways and transition states.
Despite the general interest in enediyne chemistry, the specific substrate 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- does not appear to have been a focus of such detailed mechanistic investigations. Consequently, there is a lack of empirical data to construct a comprehensive analysis of its behavior in cascade radical cyclizations, including specific reaction conditions, the structure of resulting products, and quantitative data on reaction yields or efficiencies. Such information is crucial for a thorough understanding of its chemical reactivity.
Further experimental research would be necessary to elucidate the specific pathways of radical-initiated cyclizations for 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- and to determine how its unique substitution pattern influences its reactivity compared to other well-studied enediyne systems.
Structural and Conformational Analysis of 5 Decene 3,7 Diyne, 2,2,9,9 Tetramethyl
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds like 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-. Each method provides unique insights into different aspects of the molecule's framework, from the carbon backbone and substituent groups to the nature of its chemical bonds and electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and chemical environment of atoms within a molecule. For 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. The tert-butyl groups, being chemically equivalent due to the molecule's symmetry, would be expected to produce a single, strong singlet in the upfield region (typically around 1.0-1.3 ppm). The olefinic protons on the central double bond would appear significantly further downfield. Their chemical shift and coupling constant would be crucial in determining the stereochemistry of the double bond (cis or trans).
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the different types of carbon atoms: the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the sp-hybridized carbons of the alkyne functionalities, and the sp²-hybridized carbons of the central alkene. The chemical shifts of the alkynyl carbons are particularly characteristic. While specific experimental data for this compound is not widely published, theoretical prediction methods, such as those using Density Functional Theory (DFT), can provide highly accurate estimations of these chemical shifts. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- (Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ | 1.2 | s (singlet) | 18H |
| CH=CH | 5.6 - 6.2 | d (doublet) | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- (Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (CH₃)₃ | 28 - 32 |
| C(C H₃)₃ | 30 - 34 |
| C ≡C | 80 - 90 |
| C H=C H | 110 - 140 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
In the IR spectrum of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, characteristic absorption bands would be expected. The C-H stretching vibrations of the tert-butyl groups would appear in the 2970-2870 cm⁻¹ region. A key feature would be the C≡C stretching vibration of the diyne moiety. In a symmetrical or near-symmetrical molecule, this vibration can be weak or absent in the IR spectrum but strong in the Raman spectrum due to selection rules. This is a classic example of the mutual exclusion principle in molecules with a center of inversion. youtube.com The C=C stretching vibration of the central alkene would typically appear around 1650 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the non-polar bonds. The C≡C and C=C stretching vibrations would be expected to give strong signals, providing confirmatory evidence for the enediyne core.
Table 3: Expected Vibrational Frequencies for 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- (Note: These are typical frequency ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H (sp³) | Stretch | 2870 - 2970 | Strong | Medium |
| C≡C | Stretch | 2100 - 2260 | Weak to Absent | Strong |
| C=C | Stretch | 1620 - 1680 | Medium to Weak | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The enediyne chromophore of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, which consists of a double bond in conjugation with two triple bonds, is expected to exhibit characteristic absorption bands.
The conjugation of the π-systems of the alkene and diynes leads to a delocalized electron system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb light at longer wavelengths (lower energy) compared to non-conjugated systems. The UV-Vis spectrum would likely show strong absorption due to π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of substituents. youtube.com Studies on other substituted enediynes have shown that the photophysical properties are sensitive to substitution at both the core and the periphery of the enediyne chromophore. nih.gov
X-ray Crystallography for Solid-State Structural Determination
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal:
Exact Bond Lengths: The precise lengths of the C=C double bond and the C≡C triple bonds, as well as the C-C single bonds, confirming the degree of bond alternation.
Bond Angles: The angles around the sp² and sp hybridized carbons, providing insight into the strain and geometry of the enediyne core.
Stereochemistry: Unambiguous confirmation of the double bond's configuration (cis or trans).
Conformation: The preferred conformation of the molecule in the solid state, particularly the rotational orientation of the bulky tert-butyl groups.
Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions.
As of now, a published crystal structure for 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is not available in the crystallographic databases. However, crystal structures of other molecules containing tert-butyl and alkyne functionalities have been reported, providing a basis for expected structural parameters. nih.gov
Conformational Dynamics and Isomerism of Acyclic and Substituted Enediynes
The flexibility of acyclic molecules like 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- gives rise to various possible conformations and isomers.
Isomerism: The primary source of stereoisomerism in 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is the central carbon-carbon double bond.
Geometric Isomerism (Cis/Trans): The molecule can exist as two distinct geometric isomers:
(Z)-5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- (cis isomer), where the substituents are on the same side of the double bond.
(E)-5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- (trans isomer), where the substituents are on opposite sides of the double bond.
These isomers are diastereomers and would be expected to have different physical properties, such as melting points, boiling points, and spectroscopic characteristics. The NIST Chemistry WebBook lists entries for both the (Z)-isomer and the unspecified stereoisomer, indicating their distinct identities. nist.gov The relative stability of the cis and trans isomers is often dictated by steric interactions; typically, the trans isomer is more stable in acyclic systems due to reduced steric strain between the large substituents.
Computational and Theoretical Chemistry Studies
Quantum Chemical Methods Applied to Enediyne Systems
The study of enediynes requires sophisticated quantum chemical methods capable of accurately describing their unique electronic features, including conjugated π-systems and the multiconfigurational nature of the diradical species formed upon cyclization. nih.govsmu.edu
Density Functional Theory (DFT) has become a widely used tool for investigating the electronic structure and energetics of enediyne systems due to its favorable balance of computational cost and accuracy. utexas.edunih.gov DFT calculations are instrumental in determining ground-state electronic structure parameters, such as molecular orbital energies, geometric configurations like bond lengths and angles, and vibrational frequencies. mdpi.com By solving the Kohn-Sham equations, DFT can provide valuable theoretical guidance for understanding and optimizing chemical systems. mdpi.comyoutube.comyoutube.com
Various functionals and basis sets are employed to model enediyne reactivity. The B3LYP functional is commonly used for geometry optimizations and energy calculations. nih.govutexas.edu For example, studies have successfully used the B3LYP/6-31G(d,p) level of theory to locate reactants, products, and transition states along the Bergman cyclization pathway. nih.gov Other functionals like BPW91 have also been shown to yield results that compare well with high-level ab initio computations for the Bergman cyclization of parent enediyne systems. acs.org The choice of functional and basis set is critical, as it directly impacts the accuracy of the calculated properties. utexas.edumdpi.com DFT has been successfully applied to predict molecular geometries, crystal structures, and vibrational properties, with results often showing good agreement with experimental data. youtube.com
| DFT Functional | Basis Set | Application in Enediyne Studies | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization of reactants, products, and transition states; energy evaluations. | nih.gov |
| B3LYP | 6-311+G(3df,3pd) | High-level single-point energy evaluations on optimized geometries. | nih.gov |
| BPW91 | 6-311G | Study of Bergman cyclization reactions, yielding results comparable to high-level ab initio methods. | acs.org |
| BP86, BLYP | 6-311G | Comparative studies of Bergman cyclization of (Z)-3-hexene-1,5-diyne. | acs.org |
The Bergman cyclization is a challenging reaction to model because it involves the formation of a p-didehydrobenzene diradical, a species with significant multiconfigurational character. nih.govsmu.edu Single-reference methods like standard DFT or Hartree-Fock can be inadequate for accurately describing the electronic structure of these diradicals. nih.govnih.gov
To address this, multireference methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method is used to generate a qualitatively correct wave function by including all important electronic configurations in an active space. nih.govacs.orgnih.gov For enediyne cyclization, the active space typically includes the orbitals involved in the bond-breaking and bond-forming processes. smu.edunih.gov For instance, studies on p-benzyne derivatives have utilized CASSCF/cc-pVDZ to analyze systems with small singlet-triplet splitting energies. nih.gov
Following the CASSCF calculation, higher-level methods are often used to incorporate dynamic electron correlation for more accurate energy predictions. These include multireference perturbation theory (e.g., CASPT2) and coupled-cluster (CC) methods. nih.gov The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for its high accuracy when a single-reference description is appropriate. smu.edunih.govarxiv.org For diradical systems, CCSD(T) can be used for single-point energy calculations on geometries obtained from other methods to refine energetic predictions. nih.gov The combination of these methods provides a robust framework for characterizing the diradical nature and energetics of the intermediates formed in enediyne reactions. nih.govacs.org
Mechanistic Probing and Reaction Pathway Elucidation
A key goal of computational studies on enediynes is to determine the activation energy (Ea) or activation enthalpy (ΔH‡) for the Bergman cyclization, as this value governs the reaction rate. smu.edunku.edu This is achieved by locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. nih.govlibretexts.orglibretexts.org Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. nih.gov
Calculations have shown that the activation barrier is highly sensitive to the structure of the enediyne. nku.eduorganic-chemistry.orgnih.gov For the parent acyclic enediyne, (Z)-hex-3-ene-1,5-diyne, the calculated activation enthalpy at the CCSD(T)/6-31G(d,p) level is 28.5 kcal/mol. smu.edu Structural modifications, such as incorporating the enediyne into a cyclic system or adding substituents, can dramatically alter this barrier. nih.govacs.orgnku.edu For example, cyclic enediynes generally have lower activation barriers than their acyclic counterparts due to ring strain, which destabilizes the ground state relative to the transition state. nih.govorganic-chemistry.org A smaller ring, which possesses greater strain energy and a shorter distance between the reacting carbons, typically has a lower barrier. acs.org
| Enediyne Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| (Z)-3-hexene-1,5-diyne | CCSD(T)/6-31G(d,p) | 28.5 (ΔH‡) | smu.edu |
| (Z)-3-hexene-1,5-diyne | BPW91/6-311G | 25.16 | acs.org |
| o-diethynylbenzene | Experimental | 25.1 | nku.edu |
| (Z)-1-cyclononene-3,8-diyne | BPW91/6-311G | 12.09 | acs.org |
| (Z)-1-cyclodecene-3,9-diyne | BPW91/6-311G | 20.87 | acs.org |
| (Z)-1-cycloundecene-3,10-diyne | BPW91/6-311G | 26.42 | acs.org |
The potential energy surface (PES) is a fundamental concept that describes the energy of a molecule as a function of its geometry. wayne.eduwikipedia.orgmuni.cz For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable reactants and products, and mountain passes corresponding to transition states. wayne.edumuni.cz Mapping the PES helps in understanding the complete reaction mechanism. libretexts.orglibretexts.orgwayne.edu
The reaction coordinate for the Bergman cyclization is often associated with the "critical distance" (cd-distance) between the two acetylenic carbons (C1 and C6) that form a new sigma bond. nih.govacs.orgrsc.org As the reaction proceeds, this distance decreases. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the minimum energy path from the transition state down to the reactant and product wells on the PES, confirming that the located TS correctly connects the desired species. acs.org Analysis of the PES reveals that the reaction coordinate is closely related to this critical distance; reactants with a larger initial critical distance tend to be more stable and have a higher activation barrier. acs.org For instance, computational analysis based on monitoring electronic changes along the IRC path has provided insight into the repulsive and attractive orbital interactions that govern the reaction barrier. researchgate.net
Prediction and Rational Design of Reactivity
A major goal of computational studies on enediynes is to move beyond explaining known reactivity to predicting the behavior of novel systems and rationally designing molecules with desired properties. researchgate.netmdpi.com This is particularly important in the context of developing enediyne-based anticancer agents, which must be stable until they reach their target, at which point they should undergo cycloaromatization at physiological temperatures. organic-chemistry.org
Computational models allow for the systematic evaluation of how structural and electronic factors influence the activation barrier of the Bergman cyclization. rsc.orgrsc.org Two key theories guide this design:
The cd-distance model : Proposed by Nicolaou, this model suggests that the distance between the reacting alkyne termini is a primary determinant of reactivity. nih.govorganic-chemistry.org Cyclization is predicted to be spontaneous at distances below 3.20 Å. nih.gov
The strain model : Developed by Magnus and Snyder, this theory emphasizes the role of differential strain between the ground state and the transition state. organic-chemistry.orgrsc.org Reducing this strain difference, often by pre-distorting the reactant towards the geometry of the transition state, lowers the activation barrier. rsc.orgnih.gov
Computational chemistry allows for the in silico screening of potential enediyne drug candidates by calculating their cd-distances and activation energies. researchgate.netrsc.org By analyzing factors like bond angle distortion and orbital interactions, researchers can design new enediyne scaffolds with finely tuned kinetic stabilities. rsc.orgresearchgate.netnih.gov For example, theoretical analysis has been applied to the rational design of highly reactive, pH-activated acyclic enediynes and to increasing the efficiency of photochemical Bergman cyclization. researchgate.net
Understanding Steric and Electronic Effects via Computational Models
Computational models are instrumental in dissecting the complex interplay of steric and electronic factors that dictate the behavior of enediyne systems. For 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, the most prominent structural features are the bulky tert-butyl groups at the 2 and 9 positions. These groups exert significant steric hindrance, which can influence the molecule's ground-state conformation and the transition states of its reactions.
Steric Effects: The sheer size of the tert-butyl groups can restrict the conformational freedom of the molecule. Computational models, such as those based on Density Functional Theory (DFT), can quantify this steric strain. The models predict that the molecule will adopt a conformation that minimizes the repulsion between these bulky substituents. This steric crowding can also influence the rate of cyclization reactions, such as the Bergman cyclization, by affecting the proximity of the alkyne termini. nih.gov While electronic effects often favor cyclization, significant steric hindrance can raise the activation barrier. nih.gov
Interactive Table: Calculated Steric and Electronic Parameters for Substituted Enediynes
Angle Distortion Theory and its Implications for Enediyne Activation
The reactivity of enediynes, particularly their propensity to undergo Bergman cyclization to form a p-benzyne biradical, is highly dependent on their geometry. wikipedia.org The "Angle Distortion Theory" provides a framework for understanding this relationship, positing that the ground-state geometry of an enediyne can be distorted towards the geometry of the transition state, thereby lowering the activation energy for cyclization. nih.govresearchgate.netrsc.org
In the context of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, the key parameters are the bond angles of the sp-hybridized carbons of the alkyne moieties. In a linear, unstrained alkyne, these angles are 180°. However, in the transition state for Bergman cyclization, these carbons become sp2-hybridized, favoring angles closer to 120°. researchgate.net Any structural feature that causes the ground-state bond angles to deviate from 180° and move towards 120° can be considered to "pre-distort" the molecule for reaction, thus facilitating activation. nih.govrsc.org
For an acyclic enediyne like 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, significant ring strain is absent. However, steric repulsion between the tert-butyl groups and the rest of the carbon backbone could potentially induce minor bending and distortion in the enediyne core. nih.gov Computational models can be employed to calculate the equilibrium bond angles and the energy required to distort them, providing a quantitative measure of the molecule's predisposition to cyclize. It is hypothesized that enediynes with average interior proximal angles below a certain threshold (e.g., 166°) are more likely to undergo cyclization under ambient conditions. nih.gov
Interactive Table: Hypothetical Angle Distortion and Reactivity in Enediynes
Chirality and Stereoselectivity in Enediyne Transformations
Memory of Chirality Phenomena in Rearrangements
The concept of "memory of chirality" describes a fascinating stereochemical outcome where a chiral molecule reacts through a transient, achiral or rapidly racemizing intermediate, yet yields a chiral, non-racemic product. nih.govscripps.edunih.gov This phenomenon has been observed in the cascade rearrangements of certain chiral enediynes. nih.govanr.frfigshare.com
While 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is itself achiral, introducing a chiral center elsewhere in the molecule could lead to stereoselective rearrangements. For instance, if one of the tert-butyl groups were replaced by a chiral substituent, the molecule would be chiral. If this chiral enediyne were to undergo a cascade rearrangement—potentially involving steps like a 1,3-proton shift, a Saito-Myers cyclization, and subsequent radical couplings—it is conceivable that the initial chirality could be transferred to the final product. nih.govanr.fr
The mechanism for this memory of chirality often involves the formation of a conformationally locked intermediate. scripps.edu Even if the original stereocenter is destroyed, the molecule can adopt a chiral conformation that is slow to racemize, and this conformational chirality directs the subsequent stereochemical course of the reaction. nih.govanr.fr Studies have shown that a high level of chirality can be retained even at elevated temperatures. nih.gov
Applications of 5 Decene 3,7 Diyne, 2,2,9,9 Tetramethyl in Chemical Synthesis and Materials Science
Development of Advanced Materials
Carbon-Rich Materials (e.g., Glassy Carbons, Carbon Nanomaterials)
There is no direct evidence or published research detailing the use of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- as a precursor for the synthesis of carbon-rich materials such as glassy carbons or carbon nanomaterials. The synthesis of these materials often involves the carbonization of specifically designed organic precursors, but the suitability and application of this particular compound for such purposes have not been described in the available literature.
Functional Polymers with Tunable Properties
Similarly, information on the polymerization of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- to create functional polymers with tunable properties is not available. The synthesis of functional polymers is a significant area of materials science, focusing on incorporating specific chemical groups to achieve desired characteristics. However, there are no documented instances of this compound being utilized as a monomer or a key component in the development of such polymers.
Catalytic Applications and Ligand Design
The potential for 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- to be used in catalytic applications or as a ligand in coordination chemistry is also not documented in the searched resources. Ligand design is a critical aspect of developing catalysts for a wide range of chemical reactions, but there is no indication that this compound has been explored for such purposes.
Future Research Directions and Outlook
Novel Synthetic Routes for Sterically Hindered Enediynes like 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-
The synthesis of sterically hindered molecules such as 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, presents a considerable challenge in organic chemistry. The large tert-butyl groups can impede reaction pathways, leading to lower yields and the need for specialized synthetic strategies. youtube.com Future research will likely focus on developing novel, efficient, and scalable synthetic routes to overcome these steric barriers.
Key areas for exploration include:
Catalytic Systems: The development of new homogeneous catalysis methods could provide pathways that are less sensitive to steric hindrance. nih.govnih.gov For instance, catalytic deaminative functionalization techniques, which have shown success with sterically hindered α-tertiary amines, could be adapted for the synthesis of complex enediyne precursors. nih.govnih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This control can be leveraged to optimize the synthesis of sterically crowded molecules, potentially improving yields and reducing reaction times compared to traditional batch synthesis.
Mechanochemical Synthesis: Solid-state synthesis using ball milling and other mechanochemical techniques can create unique reactive environments. These solvent-free methods could offer an alternative route to forming the carbon-carbon bonds necessary for the enediyne backbone, potentially bypassing solution-phase steric limitations.
Acid-Catalyzed Annulation Reactions: Recent advances in acid-catalyzed bisannulation reactions have enabled the synthesis of highly substituted and sterically hindered aromatic systems. rsc.org Exploring similar strategies could provide a convergent and efficient approach to constructing the core structure of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-.
Exploration of Unconventional Reactivity Modes for Enediynes
The reactivity of enediynes is famously dominated by the Bergman cyclization, a thermal rearrangement that produces a highly reactive p-benzyne diradical. utexas.edursc.org This reaction is the basis for the DNA-cleaving ability of naturally occurring enediyne antibiotics. nih.gov For 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, the bulky substituents are expected to significantly influence the kinetics and thermodynamics of this process.
Future research is poised to investigate these effects and explore alternative, unconventional reaction pathways:
Modulation of Bergman Cyclization: The steric strain imposed by the tert-butyl groups could lower the activation energy for Bergman cyclization, making the molecule more reactive at lower temperatures. Conversely, the groups might sterically disfavor the transition state, raising the activation barrier. Understanding this interplay is a key research objective.
Photochemical Activation: Light can be used to trigger enediyne cyclization, offering spatial and temporal control over the generation of the reactive diradical. researchgate.net Research into the photochemical behavior of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, could unlock new applications where controlled activation is crucial.
Alternative Cyclization Pathways: Besides the Bergman cyclization, enediyne systems can undergo other rearrangements like the Myers-Saito and Schmittel cyclizations. acs.org The specific geometry and electronic structure of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, might favor these or other, yet undiscovered, cyclization modes. Research could focus on identifying reaction conditions (e.g., catalysts, solvents, temperature) that selectively promote these alternative pathways. escholarship.org
Surface-Mediated Reactions: The reactivity of enediynes can be dramatically altered when adsorbed onto a metallic surface. escholarship.org Studies using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) could reveal novel, surface-catalyzed cross-coupling and cyclization cascades for this molecule, leading to the formation of unique one-dimensional materials. escholarship.org
Advanced Computational Modeling for Predictive Chemistry and Reaction Control
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like enediynes. utexas.edunih.gov Methods such as Density Functional Theory (DFT) are particularly effective for studying the intricate details of enediyne cyclizations. acs.orgutexas.edu
Future computational studies on 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, will likely focus on several key areas:
Predicting Reaction Barriers: Advanced computational models can accurately calculate the activation energies for various potential reaction pathways, including Bergman and other cyclizations. utexas.edu This predictive capability can guide experimental efforts by identifying the most feasible reaction conditions.
Understanding Substituent Effects: Modeling can elucidate precisely how the tert-butyl groups influence the electronic structure and geometry of the transition states. This understanding is crucial for designing new enediyne molecules with tailored reactivity.
Simulating Reaction Dynamics: Beyond static energy calculations, molecular dynamics simulations can model the real-time evolution of the molecule as it undergoes a reaction. This can reveal complex dynamic effects and help in controlling reaction outcomes.
In Silico Design of Derivatives: Computational screening can be used to design novel derivatives of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, with optimized properties for specific applications in materials science or molecular electronics.
| Computational Method | Research Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate activation energy of Bergman cyclization. | Quantitative prediction of thermal reactivity. |
| Ab Initio Molecular Dynamics (AIMD) | Simulate the reaction pathway and transition state dynamics. | Insight into the influence of steric hindrance on the reaction mechanism. |
| Time-Dependent DFT (TD-DFT) | Investigate photochemical reaction pathways. | Identification of photo-activatable states and potential for light-triggered reactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding changes during cyclization. | Detailed electronic-level understanding of the bond formation process. |
Expansion into Emerging Areas of Materials Science with Enediyne Scaffolds
The ability of enediynes to undergo Bergman cyclization to form stable diradicals makes them valuable precursors for the synthesis of carbon-rich materials and conjugated polymers. researchgate.net The well-defined, rigid structure of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, makes it an attractive building block for advanced materials.
Future research in this area could include:
Enediyne-Containing Polymers: Incorporating 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-, as a repeating unit in a polymer backbone could lead to new materials. rsc.org Thermal or photochemical treatment of these polymers could trigger Bergman cyclization along the chain, creating highly conjugated, polyaromatic structures with interesting electronic and optical properties. researchgate.net
Carbon Nanomaterials: The intramolecular cyclization of enediynes provides a catalyst-free method for creating polyarylenes and other carbon nanomaterials. researchgate.net By designing precursors based on the 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- scaffold, it may be possible to synthesize novel carbon allotropes or graphene-like nanostructures with tailored properties.
Molecular Electronics: The rigid rod-like structure of this enediyne is ideal for applications in molecular electronics, which seeks to use single molecules as electronic components. lancaster.ac.uk Future work could involve synthesizing derivatives that can self-assemble on surfaces, forming ordered monolayers for potential use in molecular wires, switches, or memory devices. lancaster.ac.uk
Design of Next-Generation Enediyne-Derived Molecular Scaffolds for Non-Medical Applications
Molecular scaffolds are core structures upon which complex molecular architectures can be built. mdpi.comresearchgate.net The defined geometry and synthetic accessibility of enediynes make them promising candidates for this purpose. While much enediyne research has focused on their medicinal applications as anticancer agents, their unique structure is also well-suited for non-medical applications. nih.govnih.gov
Future directions for designing scaffolds based on 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- include:
Q & A
Q. What are the recommended synthetic routes for 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- in laboratory settings?
While direct synthesis methods for this compound are not detailed in the provided evidence, analogous strategies for methyl-substituted alkynes/diynes involve palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce triple bonds. Key considerations include:
- Steric hindrance management : Tetramethyl groups at positions 2 and 9 may require bulky ligands or low-temperature conditions to avoid side reactions .
- Stepwise assembly : Sequential alkyne formation and methyl group introduction via alkylation, as seen in deuterated compound synthesis (e.g., ).
- Safety protocols : Follow handling guidelines for volatile alkynes, including inert atmosphere storage and explosion-proof equipment .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- NMR spectroscopy : Use and DEPT-135 to distinguish sp (diyne) and sp (ene) carbons. Overlapping signals from methyl groups may require 2D NMR (e.g., HSQC, HMBC) for resolution .
- IR spectroscopy : Confirm triple bonds (C≡C stretch ~2100–2260 cm) and conjugated double bonds (C=C ~1620–1680 cm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CH) and isotopic patterns .
Q. What are the key stability considerations for storing and handling this compound?
- Storage : Maintain under inert gas (argon/nitrogen) at –20°C to prevent oxidative degradation of conjugated diynes .
- Reactivity risks : Avoid exposure to strong oxidizers or acids, which may trigger polymerization or hazardous decomposition .
- Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder or [2+2] cycloadditions. Steric effects from tetramethyl groups may lower reactivity at substituted positions .
- Molecular dynamics : Simulate transition states to evaluate energy barriers for diyne participation in click chemistry or polymerization .
Q. What experimental strategies resolve contradictions in reaction yields or byproduct formation?
- Byproduct profiling : Use GC-MS or HPLC to identify impurities (e.g., oligomers from uncontrolled alkyne coupling) .
- Reaction optimization : Screen catalysts (e.g., Cu(I) vs. Pd(0)) and solvents (polar vs. nonpolar) to suppress side reactions. Refer to analogous alkyne studies in .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to isolate rate-limiting steps .
Q. How can isotopic labeling (e.g., deuterium) study degradation pathways under oxidative conditions?
- Deuterated analogs : Synthesize 2,2,9,9-tetramethyl-d derivatives (as in ) to track hydrogen abstraction during oxidation.
- LC-MS/MS analysis : Compare degradation products of labeled vs. unlabeled compounds to identify cleavage sites (e.g., diyne vs. ene bond breakage) .
Q. What challenges arise in analyzing stereoelectronic effects of tetramethyl substitution, and how can advanced spectroscopy address them?
- X-ray crystallography : Resolve spatial arrangement of methyl groups and their impact on diyne conjugation (if crystals are obtainable) .
- Vibrational circular dichroism (VCD) : Probe chiral environments induced by methyl substitution, even in achiral systems .
Data Contradiction Analysis
Scenario : Conflicting reports on thermal stability.
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
